7-Deacetyl-7-O-hemisuccinyl-Forskolin 7-Deacetyl-7-O-hemisuccinyl-Forskolin
Brand Name: Vulcanchem
CAS No.: 83797-56-2
VCID: VC0032362
InChI: InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)
SMILES: CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C
Molecular Formula: C₂₄H₃₆O₉
Molecular Weight: 468.5 g/mol

7-Deacetyl-7-O-hemisuccinyl-Forskolin

CAS No.: 83797-56-2

Reference Standards

VCID: VC0032362

Molecular Formula: C₂₄H₃₆O₉

Molecular Weight: 468.5 g/mol

7-Deacetyl-7-O-hemisuccinyl-Forskolin - 83797-56-2

CAS No. 83797-56-2
Product Name 7-Deacetyl-7-O-hemisuccinyl-Forskolin
Molecular Formula C₂₄H₃₆O₉
Molecular Weight 468.5 g/mol
IUPAC Name 4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28)
Standard InChIKey GAXOOYZVVOXRCK-UHFFFAOYSA-N
SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C
Canonical SMILES CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C
Synonyms 1-[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho[2,1-b]pyran-5-yl] Ester Butanedioic Acid; 1H-Naphtho[2,1-b]pyran, Butanedioic Acid Deriv.;
PubChem Compound 4114878
Last Modified Nov 11 2021
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